molecular formula C12H17NO B2565644 2-[(Cyclopentylamino)methyl]phenol CAS No. 827328-86-9

2-[(Cyclopentylamino)methyl]phenol

Cat. No.: B2565644
CAS No.: 827328-86-9
M. Wt: 191.274
InChI Key: AYELNOWOKIVIKO-UHFFFAOYSA-N
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Description

Contextualization of Phenolic Amines and Mannich Bases in Organic and Medicinal Chemistry

Phenolic amines are a significant class of organic compounds characterized by the presence of both a hydroxyl group attached to an aromatic ring and an amine functional group. This dual functionality imparts a range of chemical properties that are highly valued in medicinal chemistry. Phenols are known to be a recurring structural motif in a multitude of pharmaceutical agents. youtube.com The presence of phenolic and amine groups can contribute to a variety of biological activities. youtube.com For instance, the aminophenol structure is a key component in some compounds studied for their antioxidant and cell growth inhibitory properties. nih.gov

Mannich bases are β-amino-carbonyl compounds that are the final products of the Mannich reaction. libretexts.org This reaction is a three-component organic reaction involving an amine, formaldehyde (B43269) (or another aldehyde), and a carbon acid. wikipedia.org It is a classic and powerful tool in organic synthesis for the construction of nitrogen-containing compounds. youtube.com The resulting Mannich bases are versatile intermediates and have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. youtube.com The synthesis of 2-[(Cyclopentylamino)methyl]phenol would theoretically be achieved through a Mannich reaction involving phenol (B47542), formaldehyde, and cyclopentylamine (B150401). youtube.comlibretexts.orgwikipedia.orgyoutube.com

Significance of the this compound Scaffold in Contemporary Research

The this compound scaffold holds significance due to its identity as a Mannich base of a phenol. The introduction of the cyclopentylamino group to the phenolic structure creates a molecule with a unique three-dimensional shape and electronic distribution, which can influence its interactions with biological targets. The lipophilic cyclopentyl group, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl and the secondary amine, presents a combination of features that are of interest in drug design and development. While specific research on the biological activities of this compound is not extensively documented in the public domain, its structural characteristics suggest potential areas of investigation based on the known properties of related compounds.

Overview of Academic Research Trajectories for this compound and its Analogues

Academic research into compounds analogous to this compound provides insight into its potential areas of study. For example, various aminomethylated phenols are explored for their utility in different fields. A Russian patent describes a method for producing 2-[(dimethylamino)methyl]phenol, highlighting its application in the food industry, medicine, and as additives for lubricants and fuels. google.com

Synthesis of Structurally Related Analogues and Derivatives

The structural framework of this compound allows for modifications at both the cyclopentyl moiety and the phenolic hydroxyl group, leading to a diverse range of analogues and derivatives.

1 Modifications of the Cyclopentyl Moiety for Structural Diversity

The cyclopentyl group can be replaced with other cyclic or acyclic amines to generate a library of structurally related compounds. The synthetic methods described above, such as the Mannich reaction and reductive amination, are generally applicable to a wide range of primary and secondary amines. For example, studies have reported the synthesis of aminomethylphenols with pyrrolidine, piperidine (B6355638), and N-methylpiperazine moieties. kyushu-u.ac.jp

Furthermore, the cyclopentyl ring itself can be substituted. For instance, the synthesis of isomeric cyclopropyl (B3062369) ring-methylated analogues of a related psychoactive compound has been reported, demonstrating the feasibility of introducing substituents onto the cycloalkyl ring. nih.gov Such modifications can be used to explore structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(cyclopentylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-4-1-5-10(12)9-13-11-6-2-3-7-11/h1,4-5,8,11,13-14H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYELNOWOKIVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

2 Derivatization and Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for further derivatization. It can undergo a variety of reactions to form ethers and esters, which can alter the compound's physicochemical properties.

Standard derivatization techniques used in analytical chemistry, such as silylation, can be applied. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the hydroxyl group into a silyl (B83357) ether. nih.govresearchgate.net Acylation is another common derivatization method, where reagents like acetic anhydride (B1165640) or fluorinated anhydrides can be used to form the corresponding esters. jfda-online.comresearchgate.net These derivatizations are often performed to increase the volatility and thermal stability of the compound for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 2: Common Derivatization Reactions for Phenolic Hydroxyl Groups

Reaction Type Reagent Example Product Functional Group Purpose Reference
Silylation MSTFA, MTBSTFA Silyl Ether Increased volatility for GC-MS nih.govresearchgate.net
Acylation Acetic Anhydride Ester Increased volatility for GC-MS researchgate.net
Acylation Pentafluoropropionic Anhydride Fluoroacyl Ester Improved chromatographic efficiency and detection jfda-online.com

Green Chemistry Principles in 2-[(Cyclopentylamino)methyl]phenol SynthesisThe application of green chemistry principles, such as the use of environmentally benign solvents, catalysts, or waste reduction strategies, in the synthesis of this compound is not described in the current body of scientific literature.

Due to the lack of available data, no data tables or a list of compound names can be generated.

Advanced Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For 2-[(Cyclopentylamino)methyl]phenol, ¹H and ¹³C NMR would confirm the connectivity of atoms, while more advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would reveal through-bond and through-space correlations, aiding in the definitive assignment of all proton and carbon signals.

Conformational analysis, particularly of the flexible cyclopentyl ring and the aminomethyl bridge, could be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments would provide information about the spatial proximity of different protons, offering insights into the preferred three-dimensional arrangement of the molecule in solution.

Purity assessment is another critical application of NMR. The presence of impurities would be indicated by extraneous peaks in the spectrum. Quantitative NMR (qNMR) could be employed to determine the purity of a sample with high accuracy by integrating the signals of the analyte against a certified internal standard.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Phenolic OH4.5 - 9.0Broad Singlet1H
Aromatic CH (ortho to OH)6.8 - 7.2Multiplet1H
Aromatic CH (meta to OH)6.7 - 7.1Multiplet2H
Aromatic CH (para to OH)6.6 - 7.0Multiplet1H
Benzylic CH₂3.8 - 4.2Singlet2H
Cyclopentyl CH (N-CH)2.8 - 3.3Multiplet1H
Cyclopentyl CH₂ (adjacent to N-CH)1.5 - 2.0Multiplet4H
Cyclopentyl CH₂ (other)1.3 - 1.7Multiplet4H
Amine NH1.5 - 3.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
Aromatic C (C-OH)155 - 160
Aromatic C (C-CH₂)120 - 125
Aromatic CH115 - 130
Benzylic CH₂50 - 55
Cyclopentyl CH (N-CH)55 - 65
Cyclopentyl CH₂ (adjacent to N-CH)30 - 35
Cyclopentyl CH₂ (other)20 - 25

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, an unambiguous molecular formula can be assigned. For this compound (C₁₂H₁₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be determined and compared to the calculated value.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural features can be confirmed. For instance, characteristic losses, such as the cyclopentyl group or parts of the benzyl (B1604629) moiety, would provide evidence for the proposed structure.

Table 3: Predicted HRMS Data for this compound (Note: This data is theoretical.)

Ion Calculated Exact Mass (m/z)
[M]⁺191.1310
[M+H]⁺192.1383
[M+Na]⁺214.1202

Table 4: Plausible Mass Fragmentation Pathways for this compound (Note: These are predicted fragmentation patterns.)

Fragment Ion (m/z) Proposed Structure/Loss
121.0657[M - C₅H₁₀N]⁺ (Loss of cyclopentylamine (B150401) radical)
107.0497[C₇H₇O]⁺ (Hydroxybenzyl cation)
94.0657[C₅H₁₀NH₂]⁺ (Protonated cyclopentylamine)
77.0391[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles of this compound. A successful crystallographic analysis would require the growth of a suitable single crystal.

The resulting crystal structure would reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the orientation of the substituents on the phenol (B47542) ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the amine nitrogen, would be elucidated, providing insight into the crystal packing.

Table 5: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available.)

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Volume (ų)~1500-2000
Z4
R-factor< 0.05

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are complementary and provide a characteristic vibrational fingerprint.

For this compound, FT-IR spectroscopy would be expected to show a broad absorption band for the O-H stretch of the phenol, N-H stretching of the secondary amine, C-H stretches for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum.

Table 6: Expected Vibrational Bands for this compound (Note: These are typical frequency ranges for the expected functional groups.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Phenolic O-HStretch3200-3600 (broad)FT-IR
Amine N-HStretch3300-3500FT-IR
Aromatic C-HStretch3000-3100FT-IR, Raman
Aliphatic C-HStretch2850-2960FT-IR, Raman
Aromatic C=CStretch1450-1600FT-IR, Raman
C-NStretch1000-1250FT-IR
C-OStretch1200-1300FT-IR

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization (if applicable)

The molecule this compound is achiral and therefore does not have enantiomers. The absence of any stereocenters means that it will not rotate plane-polarized light and will be inactive in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are specifically used for the characterization of chiral molecules and the determination of their enantiomeric purity and absolute configuration. As such, this section is not applicable to this compound.

Biological Activity and Pharmacological Mechanisms

Investigation of Bioactive Potential of 2-[(Cyclopentylamino)methyl]phenol and its Derivatives

While direct studies on the bioactive potential of this compound are limited, research on structurally related compounds provides insights into its possible activities. Phenolic compounds, in general, are known for a wide array of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The introduction of an aminomethyl group to the phenol (B47542) ring can further modulate this activity.

For instance, a series of 2-alkyl-4-methyl-6-n-octylaminomethylphenols, which share the aminomethylphenol core, have been synthesized and evaluated for their antioxidant properties. researchgate.net These studies help in understanding the structural features that contribute to high antioxidant activity. researchgate.net

Furthermore, Schiff base derivatives of aminophenols have been investigated for their biological activities. A study on (E)-2-(((3-aminophenyl)imino)methyl)phenol, a related Schiff base ligand, and its metal complexes demonstrated effective antibacterial and antifungal activities against various microorganisms. ekb.eg The ytterbium(III) complex of this ligand showed the highest biological activity among the tested bacteria. ekb.eg Such findings suggest that derivatives of this compound could also exhibit significant antimicrobial properties.

Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been synthesized and tested for their anticancer activities against several human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). This indicates a potential avenue for the development of novel anticancer agents based on the cyclopentylamino-moiety.

Mechanisms of Molecular Interaction and Cellular Response

The biological effects of a compound are dictated by its interactions with molecular targets within the cell. The following sections explore the known and potential mechanisms through which this compound and its derivatives may exert their pharmacological actions.

Derivatives of this compound have shown significant potential as enzyme inhibitors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD):

A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as inhibitors of both 11β-HSD1 and 11β-HSD2. Notably, seven out of nine new derivatives demonstrated over 50% inhibition of 11β-HSD1 at a 10 µM concentration. The most potent compound, featuring a spiro system of thiazole (B1198619) and cyclohexane (B81311) rings, exhibited an IC₅₀ of 0.07 µM for 11β-HSD1.

Inhibition of Phosphodiesterase 7 (PDE7):

Novel 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been discovered as potent inhibitors of phosphodiesterase 7 (PDE7). Through structural modifications guided by computational modeling, a lead compound was identified that selectively inhibits PDE7 with single-digit nanomolar potency and demonstrates potent cellular efficacy.

Inhibition of Cyclin-Dependent Kinases (CDKs):

Pyrido[2,3-d]pyrimidine derivatives containing a cyclopentylamino group have been investigated as inhibitors of cyclin-dependent kinases. One such compound, 7x, was found to be a potent inhibitor of CDK4 with an IC₅₀ of 3.87 nM. nih.gov This highlights the potential for this structural motif in the development of anticancer therapeutics targeting CDKs. nih.govnih.gov

While specific studies on how this compound modulates intracellular signaling are lacking, the broader class of phenolic compounds is known to influence a range of signaling cascades. nih.gov Phenols can affect inflammation-associated pathways such as those involving nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinases (MAPKs). nih.gov

The inhibitory action of related cyclopentylamino derivatives on kinases like CDK4 and ARK5 suggests a direct mechanism for modulating cell cycle and survival pathways. nih.gov The inhibition of CDK4 by compound 7x, for example, prevents the phosphorylation of the retinoblastoma protein (pRb), a key step in cell cycle progression. nih.gov This indicates that derivatives of this compound could potentially interfere with fundamental cellular processes by targeting specific kinases.

The direct impact of this compound on autophagy has not been reported. However, various other phenolic compounds and their derivatives have been shown to modulate this cellular process. nih.gov For instance, a derivative of magnolol, a phenolic compound, was found to trigger robust autophagy. nih.gov Another study identified several dietary phytochemicals, including flavonoids and chalcones with phenolic hydroxyl groups, as inducers of autophagy. nih.gov These findings suggest that the phenolic scaffold present in this compound could potentially be a starting point for designing compounds that modulate autophagy, a process with implications in various diseases, including cancer. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of a compound provides critical insights into how its chemical structure correlates with its biological activity. immutoscientific.com By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its pharmacological effects. This process is fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drug candidates. drugdesign.org For this compound, the SAR analysis focuses on dissecting the contributions of its three main components: the phenolic ring, the aminomethyl linker, and the cyclopentyl group.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For aminophenol derivatives, the key pharmacophoric features often involve a combination of hydrogen bond donors and acceptors, as well as hydrophobic regions. nih.govnih.gov

In the case of this compound, the primary pharmacophoric features are hypothesized to be:

A Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a crucial hydrogen bond donor. drugdesign.org

A Hydrogen Bond Acceptor/Donor: The secondary amine (-NH-) in the aminomethyl linker can act as both a hydrogen bond donor and acceptor. youtube.com

An Aromatic Ring: The phenol ring can engage in π-π stacking or hydrophobic interactions with the biological target.

A Hydrophobic Moiety: The cyclopentyl group provides a distinct hydrophobic region that can fit into a corresponding hydrophobic pocket in the receptor.

The cyclopentyl group is a non-polar, hydrophobic moiety that can significantly influence the compound's biological activity. The inclusion of cyclic alkyl groups in drug candidates is a common strategy in medicinal chemistry for several reasons:

Enhanced Potency and Selectivity: The rigid and defined shape of the cyclopentyl group can lead to a more favorable and specific interaction with a hydrophobic binding pocket on the target protein, potentially increasing potency and selectivity. nih.gov

Metabolic Stability: Compared to linear alkyl chains, cyclic structures like cyclopentyl are often more resistant to metabolic degradation, which can improve the compound's pharmacokinetic profile. nih.gov

Conformational Restriction: The cyclopentyl ring restricts the conformational flexibility of the amino substituent, which can be entropically favorable for receptor binding. nih.gov

While studies on the cyclopropyl (B3062369) group have highlighted its ability to enhance potency, reduce off-target effects, and increase metabolic stability, similar principles can be applied to the cyclopentyl moiety. nih.gov The three-dimensional structure of cycloalkanes like cyclobutane (B1203170) and cyclopentane (B165970) offers unique opportunities for designing molecules that fit precisely into biological targets. nih.gov

The aminomethyl linker connecting the phenol ring and the cyclopentyl group is not merely a spacer but plays an active role in receptor recognition. The nature of the linker is a critical factor in determining the effectiveness of many therapeutic agents. nih.gov

Key aspects of the aminomethyl linkage's influence include:

Flexibility and Orientation: The linker provides a degree of rotational freedom, allowing the cyclopentyl group and the phenol ring to adopt an optimal orientation for binding to the receptor.

Hydrogen Bonding Capability: The secondary amine in the linker is a key site for hydrogen bonding, which can be a critical interaction for anchoring the molecule to its target. youtube.com

Basicity: The basicity of the amine, influenced by its chemical environment, can affect its ionization state at physiological pH. This, in turn, impacts its ability to form ionic interactions with acidic residues in the receptor.

The synthesis of aminomethylcyclines, a class of antibiotics, has demonstrated that modifications at the aminomethyl group can lead to potent derivatives with improved activity against resistant bacterial strains. nih.gov This highlights the importance of the aminomethyl group in mediating biological effects.

Substituents on the phenol ring can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its biological activity and selectivity. nih.gov The position, number, and nature of these substituents are critical variables in SAR studies. immutoscientific.com

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the phenol ring and the acidity of the hydroxyl group, which may enhance its hydrogen bonding capability. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density.

Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding site of a receptor. Bulky substituents may either enhance binding by filling a large pocket or hinder it through steric clashes.

For example, in studies of phenolic antioxidants, the number and location of hydroxyl groups on the flavonoid ring system were found to be the main determinants of their antioxidant capacity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jst.go.jp These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. acs.org

The development of a predictive QSAR model for a class of compounds like this compound derivatives involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors that encode the structural features of the molecules.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model that correlates the descriptors with the biological activity. kjpp.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For phenolic compounds, QSAR studies have successfully modeled their toxicities and antioxidant activities using descriptors related to hydrophobicity (logP) and electronic properties (Hammett constants, molecular orbital energies). jst.go.jpjst.go.jp A QSAR model for this compound and its analogues would likely incorporate descriptors that quantify the properties of the phenol ring, the aminomethyl linker, and the cyclopentyl group. The development of such models can be enhanced by integrating various data sources, including chemical structures and phenotypic profiles from high-throughput screening. nih.gov Advanced computational techniques like molecular docking and molecular dynamics simulations can further refine these models by providing insights into the specific interactions between the compounds and their biological targets. mdpi.com

Correlation with Physicochemical Parameters

The biological activity of aminomethylphenol derivatives is intricately linked to their physicochemical properties, such as lipophilicity, electronic properties, and steric factors. These parameters govern the compound's ability to cross biological membranes, interact with target receptors, and undergo metabolic transformations.

Lipophilicity: The cyclopentyl group attached to the amino nitrogen significantly influences the lipophilicity of this compound. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical factor for oral absorption and distribution into tissues, including the central nervous system. A calculated XLogP3 value of 2.4 for the related compound 2-[(E)-(cyclopentylimino)methyl]phenol suggests a moderate level of lipophilicity. nih.gov This property is crucial for the compound's ability to partition into lipid bilayers of cells and interact with hydrophobic pockets of target proteins. In various series of biologically active compounds, a parabolic relationship between lipophilicity and activity is often observed, where either too low or too high a lipophilicity can be detrimental to the pharmacological effect.

Steric Factors: The size and shape of the cyclopentyl group introduce specific steric constraints that can enhance selectivity for a particular biological target. The bulkiness of this cyclic aliphatic substituent can either promote or hinder the binding to a receptor, depending on the topography of the binding site. This "lock-and-key" principle is a cornerstone of structure-activity relationship (SAR) studies. For instance, in a series of phenethylamine (B48288) and tryptamine (B22526) derivatives, the nature and position of substituents on the aromatic ring and the amino group were found to significantly impact their affinity for the 5-HT2A receptor. nih.gov Similarly, the steric bulk of the cyclopentyl group in this compound would be a critical determinant of its binding affinity and selectivity for its putative targets.

Preclinical Efficacy Studies in Mechanistic Models

Preclinical studies involving in vitro and in vivo models are essential to elucidate the mechanism of action and therapeutic potential of a new chemical entity. nih.govnih.gov For a compound like this compound, these studies would aim to identify its molecular targets and assess its efficacy in relevant disease models.

In vitro Cell-Based Assays for Target Engagement and Functional Response

In the absence of specific data for this compound, we can look at related aminomethylphenol compounds to understand the types of in vitro assays that would be relevant. For example, JPC-2997, a substituted aminomethylphenol, was evaluated for its antimalarial activity using in vitro assays against different strains of Plasmodium falciparum. asm.org These assays determined the 50% inhibitory concentrations (IC50s) of the compound, providing a measure of its potency. asm.org Cytotoxicity assays against human cell lines like HepG2 and HEK293 were also conducted to assess its selectivity. asm.org

For a novel compound like this compound, a typical in vitro screening cascade would involve:

Target-based assays: If a specific target is hypothesized (e.g., an enzyme or a receptor), binding assays (e.g., radioligand binding assays) or functional assays (e.g., enzyme inhibition assays) would be employed to determine the compound's affinity and potency.

Phenotypic assays: In these assays, the effect of the compound on the phenotype of a cell is measured without prior knowledge of the specific target. For instance, anticancer activity can be assessed using cell viability assays (e.g., MTS assay) against a panel of cancer cell lines. nih.gov

Mechanistic cell-based assays: Once a biological activity is identified, further assays are used to elucidate the underlying mechanism. This could involve reporter gene assays, Western blotting to measure changes in protein expression, or flow cytometry to analyze cell cycle progression or apoptosis.

The table below illustrates a hypothetical in vitro testing profile for a compound like this compound, based on common practices in drug discovery.

Assay TypeCell Line(s)Endpoint MeasuredPurpose
Cytotoxicity HepG2, HEK293Cell Viability (IC50)Assess general toxicity and therapeutic index.
Anti-proliferative Various Cancer Cell LinesCell Proliferation (GI50)Screen for potential anticancer activity.
Enzyme Inhibition Recombinant EnzymeEnzyme Activity (IC50)Determine potency against a specific molecular target.
Receptor Binding Cells expressing target receptorLigand Displacement (Ki)Measure affinity for a specific receptor.

In vivo Animal Models for Proof-of-Concept Studies

Following promising in vitro results, in vivo studies in animal models are conducted to establish proof-of-concept for the therapeutic utility of a compound. nih.gov The choice of the animal model depends on the intended therapeutic indication. For instance, the antimalarial compound JPC-2997 was tested in a Plasmodium berghei-infected mouse model to determine its in vivo efficacy (ED50). asm.org Furthermore, its curative potential was evaluated in Aotus monkeys infected with a drug-resistant strain of Plasmodium vivax. asm.org

For a compound with potential anti-inflammatory activity, as has been observed with some phenol derivatives, the carrageenan-induced paw edema model in rats is a standard assay to evaluate in vivo efficacy. nih.gov Similarly, for compounds targeting the central nervous system, various behavioral models in rodents are available to assess analgesic, anxiolytic, or antidepressant effects. The novel analgesic Tapentadol, a phenol derivative, demonstrated efficacy in various pain models. researchgate.net

The development of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models has further advanced preclinical cancer research, allowing for the evaluation of novel therapeutics in a more clinically relevant setting. crownbio.com

The table below provides examples of in vivo models that could be used to evaluate the efficacy of this compound for different potential therapeutic areas.

Therapeutic AreaAnimal ModelKey Parameters Measured
Oncology Xenograft or Syngeneic Mouse ModelsTumor growth inhibition, survival
Infectious Diseases Infected Mouse or Primate ModelsPathogen load reduction, survival
Inflammation Rat Carrageenan Paw Edema ModelReduction in paw swelling
Pain Rodent Hot Plate or Tail-Flick TestIncreased pain threshold

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular modeling is a cornerstone of structure-based drug design, offering a window into the dynamic interactions between a ligand and its biological target. nih.gov Methodologies like molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating binding affinities and the stability of ligand-protein complexes. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For a compound like 2-[(Cyclopentylamino)methyl]phenol, with its hydroxyl and secondary amine groups, potential targets could include enzymes or receptors where hydrogen bonding plays a critical role. Docking studies would involve preparing the 3D structure of the ligand and defining a binding site on the target protein. The docking algorithm then samples numerous conformations and orientations of the ligand within this site, scoring each based on a force field that approximates the binding free energy. nih.gov For instance, studies on other phenolic derivatives have successfully used these techniques to identify potential inhibitors for various protein targets. nih.gov

The results from such a hypothetical study could be presented as follows, showing the predicted binding affinity of this compound against a panel of selected protein targets.

Table 1: Illustrative Molecular Docking Results for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) -8.2 TYR-385, SER-530
Monoamine Oxidase B (MAO-B) -7.9 TYR-435, CYS-172

Molecular Dynamics (MD) Simulations

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical (QC) calculations offer a highly accurate description of a molecule's electronic properties, which govern its structure, stability, and reactivity. nih.gov These methods are invaluable for understanding a molecule's intrinsic characteristics, independent of its biological target. bsu.by

Using methods like Density Functional Theory (DFT), one can calculate the optimized geometry of this compound and determine various electronic descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, QC calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red) around the phenolic oxygen atom, indicating its role as a hydrogen bond acceptor, and positive potential (blue) near the hydroxyl and amino hydrogens, highlighting their function as hydrogen bond donors.

Table 2: Hypothetical Quantum Chemical Properties of this compound This table is for illustrative purposes only and does not represent actual experimental data.

Property Calculated Value (Hypothetical) Significance
HOMO Energy -5.8 eV Relates to electron-donating ability
LUMO Energy -0.9 eV Relates to electron-accepting ability
HOMO-LUMO Gap 4.9 eV Indicator of chemical reactivity
Dipole Moment 2.5 D Measures overall polarity

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desirable properties, often starting from a basic scaffold or fragment. nih.govresearchgate.net The this compound structure represents a viable scaffold for such design efforts due to its synthetic accessibility and the presence of multiple points for chemical modification.

Using this scaffold, computational algorithms can explore vast chemical space by systematically adding, removing, or substituting functional groups. nih.gov The goal is to generate new molecules with improved binding affinity, selectivity, or pharmacokinetic profiles. For example, a de novo design program could suggest modifications to the cyclopentyl ring (e.g., adding substituents or replacing it with other cyclic systems) or the phenol (B47542) ring to enhance interactions with a specific target pocket. nih.govresearchgate.net Modern approaches often leverage artificial intelligence and reinforcement learning to guide the generation of molecules toward desired endpoints. openreview.net

Table 3: Illustrative De Novo Design Modifications for the this compound Scaffold This table is for illustrative purposes only and does not represent actual experimental data.

Modification Site Proposed Modification Rationale
Phenol Ring Addition of a 4-fluoro group To enhance binding affinity through halogen bonding.
Cyclopentyl Ring Replacement with a piperidine (B6355638) ring To introduce a basic nitrogen for new salt-bridge interactions.
Methyl Bridge Replacement with an ethyl bridge To alter the spacing and angle between the two ring systems.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Methods

The success of a drug candidate is critically dependent on its ADME properties. github.com Computational methods are now routinely used in early drug discovery to predict these properties, allowing for the early deselection of compounds with unfavorable profiles. nih.govresearchgate.net

Various machine learning and quantitative structure-activity relationship (QSAR) models can predict a wide range of ADME parameters for this compound based on its chemical structure. github.comnih.gov These predictions help to assess its potential as an orally available drug. For example, Lipinski's Rule of Five provides a general guideline for drug-likeness, and computational models can predict specific values for properties like water solubility (LogS), blood-brain barrier permeability (LogBB), and interaction with metabolic enzymes like Cytochrome P450. researchgate.net

Table 4: Predicted ADME Properties for this compound This table is for illustrative purposes only and does not represent actual experimental data.

ADME Property Predicted Value (Hypothetical) Interpretation
Molecular Weight 205.29 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Lipophilicity) 2.8 Good balance between solubility and permeability
LogS (Aqueous Solubility) -3.5 Moderately soluble
Human Intestinal Absorption > 90% Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeability CNS positive May cross the BBB
CYP2D6 Inhibitor Non-inhibitor Low risk of drug-drug interactions via this pathway

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity Determination and Quantitative Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of 2-[(Cyclopentylamino)methyl]phenol. These methods are essential for assessing the purity of the compound and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Its versatility is enhanced by the use of various detection modes, each offering unique advantages. For instance, a reversed-phase HPLC method utilizing a C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with UV detection, can effectively separate the compound from its impurities. The choice of detector, whether it be a diode array detector (DAD) for spectral information or a fluorescence detector for enhanced sensitivity, is tailored to the specific requirements of the analysis.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) provides a robust method for the analysis of volatile and semi-volatile compounds like this compound. The compound is typically derivatized to increase its volatility before being introduced into the GC system. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. This technique offers high sensitivity and specificity, allowing for the confident identification and quantification of the target analyte.

For high-throughput analysis, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the method of choice. UHPLC systems use smaller particle size columns, enabling faster separations and higher resolution compared to traditional HPLC. When coupled with a mass spectrometer, this technique provides rapid and sensitive analysis of this compound in a large number of samples, making it ideal for screening and quantitative studies in complex matrices.

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The analysis of this compound in complex matrices such as blood, plasma, urine, and environmental samples necessitates meticulous sample preparation and extraction. The goal is to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection. Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent. This method offers higher recovery and cleaner extracts compared to LLE.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined approach combines extraction and cleanup steps, making it a popular choice for the analysis of analytes in a wide range of sample types.

The selection of the appropriate technique depends on the nature of the sample matrix and the analytical method to be used.

Bioanalytical Method Development for In vitro and In vivo Pharmacokinetic and Pharmacodynamic Studies

The development of robust bioanalytical methods is crucial for understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound. These methods must be validated to ensure their accuracy, precision, selectivity, and stability.

For in vitro studies, such as metabolic stability assays in liver microsomes, a sensitive and specific method, often LC-MS/MS, is required to measure the disappearance of the parent compound over time. For in vivo pharmacokinetic studies in animal models, the bioanalytical method must be capable of quantifying the compound and its potential metabolites in various biological fluids and tissues at different time points. This data is essential for determining key parameters like absorption, distribution, metabolism, and excretion (ADME).

The development process involves optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve the required sensitivity and throughput for the specific study.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets for 2-[(Cyclopentylamino)methyl]phenol and its Derivatives

The future exploration of this compound will likely focus on identifying and validating its biological targets to understand its mechanism of action. Based on the activities of structurally related phenolic compounds, several therapeutic areas warrant investigation. For instance, some phenolic derivatives have shown potential as anticancer and neuroprotective agents. A closely related compound, 2-[(Methylamino)methyl]phenol, has been investigated for its ability to inhibit biofilm formation in bacteria like Staphylococcus aureus by targeting the quorum regulator SarA. This suggests that this compound could be explored for its antimicrobial and anti-biofilm properties.

Furthermore, other phenolic compounds have been identified as inhibitors of enzymes such as topoisomerase II, which are crucial for cancer therapy. nih.gov Phenotype-based chemical screens of other novel phenol (B47542) derivatives have revealed anti-angiogenic properties through antagonism of cysteinyl leukotriene receptors. nih.gov Therefore, future research could involve screening this compound and its analogues against a panel of cancer-related targets, neuronal receptors, and microbial virulence factors.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

Therapeutic AreaPotential Target ClassExample from Related Compounds
OncologyTopoisomerasesInhibition of topoisomerase II by 2-phenol-4-chlorophenyl-6-aryl pyridines. nih.gov
KinasesInhibition of Tropomyosin receptor kinase (TRK) by 2,4-diaminopyrimidine (B92962) derivatives. nih.gov
Anti-angiogenesisAntagonism of cysteinyl leukotriene receptors by 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol. nih.gov
Infectious DiseasesQuorum Sensing RegulatorsInhibition of SarA in S. aureus by 2-[(Methylamino)methyl]phenol.
NeuroprotectionFerroptosis PathwaysInhibition of RSL3-induced ferroptosis by 2-amino-6-methyl-phenol derivatives. nih.gov

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Once promising biological activities are identified, the rational design and synthesis of next-generation analogues of this compound will be crucial for enhancing potency and selectivity. nih.gov This process involves establishing structure-activity relationships (SAR) to understand how modifications to the chemical structure affect its biological activity. nih.gov For example, studies on other phenolic compounds have shown that the position and nature of substituents on the phenol ring can significantly impact activity. nih.gov

Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict the binding of analogues to their biological targets, guiding the synthesis of more effective compounds. nih.govnih.gov For instance, if this compound is found to inhibit a particular enzyme, researchers can design analogues that form stronger interactions with the active site, thereby increasing their inhibitory potency. The synthesis of a library of derivatives with variations in the cyclopentyl group, the amino linker, and substitutions on the phenol ring would be a key step in this process. nih.govmdpi.com

Development of Advanced Prodrug Strategies or Targeted Delivery Systems

Phenolic compounds can sometimes suffer from poor bioavailability, which limits their therapeutic potential. nih.govnih.gov Prodrug strategies offer a way to overcome these limitations by masking the phenolic hydroxyl group with a promoiety that is cleaved in vivo to release the active drug. nih.govdigitellinc.comrsc.orgnih.govresearchgate.net This can improve absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org For phenolic drugs, common prodrug approaches include the formation of esters, carbonates, or carbamates. nih.gov

In addition to prodrugs, advanced drug delivery systems can be developed to target the compound to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. nih.govmdpi.comencyclopedia.pubbohrium.comnih.gov Nano-based delivery systems, such as liposomes, nanoparticles, and micelles, have been successfully used to encapsulate other phenolic compounds, improving their stability and enabling targeted release. nih.govencyclopedia.pubbohrium.com Future research could focus on developing formulations of this compound or its prodrugs within such nanocarriers.

Table 2: Potential Prodrug and Delivery Strategies for this compound

StrategyApproachPotential Advantage
Prodrugs Ester, Carbonate, or Carbamate formationImproved bioavailability, chemical stability, and overcoming poor pharmacokinetic properties. nih.gov
Targeted Delivery LiposomesEncapsulation of both hydrophilic and lipophilic compounds, biocompatibility, and targeted delivery. encyclopedia.pub
Polymeric NanoparticlesControlled release and enhanced cellular absorption. mdpi.com
Metal-Phenolic NetworksEncapsulation and pH-responsive release at tumor sites. nih.gov

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, its investigation can be integrated with systems biology and "omics" approaches. nih.gov These methodologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways modulated by the compound. For example, transcriptomic analysis could reveal changes in gene expression in response to treatment with the compound, offering clues about its mechanism of action and potential off-target effects. nih.gov

Systems biology can help to build predictive models of the compound's effects on biological networks. nih.gov This can aid in identifying potential biomarkers for its activity and predicting potential synergies or antagonisms with other drugs. While this has been explored for general phenolic compounds in organisms like yeast, applying these techniques to this compound in relevant human cell lines or animal models would be a significant step forward in its preclinical development. nih.gov

Q & A

Q. How is this compound synthesized, and what reaction conditions are optimal?

  • Answer : A common approach involves reductive amination between cyclopentylamine and a phenolic aldehyde precursor. Multi-step procedures (e.g., Procedure A/B/C in ) may employ catalysts like palladium or nickel for hydrogenation. Reaction optimization includes solvent selection (e.g., methanol or THF), temperature control (25–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields can reach ~18% under optimized conditions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

  • Answer : Challenges include handling twinned crystals or low-resolution data. SHELXL’s dual-space algorithms improve phase determination, while iterative refinement adjusts thermal parameters and hydrogen bonding networks. For example, achieved an R-factor of 0.052 using SHELX, with hydrogen-bonded layers resolved via intermolecular O–H⋯N interactions. Validation tools like PLATON should be used to check for missed symmetry or disorder .

Q. How can conflicting biological activity data (e.g., antioxidant vs. inactive results) be analyzed for this compound?

  • Answer : Contradictions may stem from assay variability (e.g., DPPH vs. ABTS radical scavenging) or sample purity. Methodological steps include:
  • Purity validation : HPLC (e.g., Method B at 254 nm, as in ) with ≥95% purity threshold.
  • Dose-response curves : IC₅₀ values should be replicated across ≥3 independent experiments.
  • Mechanistic studies : ROS scavenging assays coupled with ESR spectroscopy to confirm radical quenching pathways .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Answer : Key strategies include:
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance reductive amination efficiency.
  • Protecting groups : Temporarily blocking phenolic -OH with acetyl groups prevents side reactions.
  • Table : Comparison of reaction conditions from :
StepReagent/ConditionYield (%)
AK₂CO₃, DMF, 80°C45
BNaBH₄, MeOH60
CPd/C, H₂, RT75
  • Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Analytical and Safety Considerations

Q. How are impurities quantified in this compound batches for pharmacological studies?

  • Answer : Impurities (e.g., unreacted cyclopentylamine or byproducts) are detected via LC-MS/MS. Reference standards (e.g., cyclopentylmandelic acid in ) calibrate retention times and quantify limits of detection (LOD < 0.1%). For regulatory compliance, ICH Q3A/B guidelines recommend impurity profiling at 0.1%–0.5% thresholds .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Key protocols include:
  • PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite.
  • Storage : In airtight containers under nitrogen at 4°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.